molecular formula C16H15NO3S B2907669 (1-tosyl-1H-indol-3-yl)methanol CAS No. 67593-11-7

(1-tosyl-1H-indol-3-yl)methanol

Cat. No.: B2907669
CAS No.: 67593-11-7
M. Wt: 301.36
InChI Key: AOYYOOZRBUTQBJ-UHFFFAOYSA-N
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Description

(1-Tosyl-1H-indol-3-yl)methanol is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. The compound has a molecular formula of C16H15NO3S and a molecular weight of 301.36 g/mol . The tosyl group (p-toluenesulfonyl) attached to the indole ring enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-tosyl-1H-indol-3-yl)methanol typically involves the tosylation of indole derivatives. One common method is the reaction of indole with p-toluenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting tosylated indole is then subjected to reduction using a reducing agent such as sodium borohydride to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as column chromatography or recrystallization to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

(1-Tosyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(1-Tosyl-1H-indol-3-yl)methanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound is studied for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Tosyl-1H-indol-3-yl)methanol is unique due to the presence of both the tosyl group and the hydroxyl group. This combination enhances its stability, reactivity, and potential for various chemical transformations. The compound’s versatility makes it a valuable intermediate in organic synthesis and a subject of interest in scientific research .

Properties

IUPAC Name

[1-(4-methylphenyl)sulfonylindol-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3S/c1-12-6-8-14(9-7-12)21(19,20)17-10-13(11-18)15-4-2-3-5-16(15)17/h2-10,18H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYYOOZRBUTQBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=CC=CC=C32)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 1-tosyl-1H-indole-3-carbaldehyde (7 g, 23.385 mmol) in MeOH (70 mL), NaBH4 (1.77 g, 46.769 mmol) was added at 0° C. and the mixture was stirred for 10 min. The reaction mixture was allowed to warm to rt and stirring was continued for 18 h. The solvent was removed under reduced pressure at 45° C. and the crude reaction mixture was quenched with saturated aqueous ammonium chloride solution. Ethyl acetate was added and the organic layer was washed with water and brine. The organic layer was dried over anhydrous sodium sulfate. The organic layer was concentrated under reduced pressure to yield a solid (6.5 g, 92%). [1H-NMR (CDCl3, 300 MHz) δ 8.02-7.95 (m, 1H), 7.82-7.75 (m, 2H), 7.65-7.53 (m, 2H), 7.40-7.19 (m, 4H)].
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Yield
92%

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